molecular formula C10H13BrFN B1286938 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene CAS No. 1016741-73-3

1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene

Cat. No. B1286938
CAS RN: 1016741-73-3
M. Wt: 246.12 g/mol
InChI Key: IXXUYKRGUZVACR-UHFFFAOYSA-N
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Description

The compound "1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene" is a brominated and fluorinated benzene derivative with an isopropylaminomethyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and reactions of structurally related bromo- and fluoro-substituted benzenes. These insights can be extrapolated to hypothesize about the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzenes can be achieved through various methods. For instance, the regioselective fluorination of dibromovinylbenzene derivatives has been demonstrated using wet tetra-n-butylammonium fluoride, yielding bromofluorovinylbenzenes with high selectivity . This suggests that similar conditions could be adapted for the synthesis of "this compound" by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes has been studied using spectroscopic methods and density functional theory (DFT) calculations . These studies provide detailed information on the geometry and vibrational frequencies of such molecules, which can be used to predict the structure of "this compound". The presence of bromine and fluorine atoms is known to influence the geometry and normal modes of vibrations of the benzene ring .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzenes towards further functionalization has been explored in various studies. For example, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic pathways . This indicates that "this compound" could potentially undergo similar transformations, allowing for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes can be quite diverse. Studies have shown that these compounds can exhibit interesting fluorescence properties , and their crystal structures can display various supramolecular features . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been characterized for related compounds . These properties are crucial for understanding the behavior of "this compound" in different environments and could be indicative of its potential applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

A study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis avoids the high costs and toxicities associated with palladium and phenylboronic acid, offering a more accessible approach for large-scale production. This research highlights the importance of developing efficient synthesis methods for fluorinated compounds, potentially relevant to the synthesis of 1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene derivatives for pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) review the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, highlighting its role in nanotechnology, polymer processing, and biomedical applications. The adaptability of BTAs demonstrates the potential for benzene derivatives in creating ordered structures for various technological applications (Cantekin, de Greef, & Palmans, 2012).

Fluorescence and Chemical Engineering

Wen (2022) discusses the relationship between the structure of fluorescent dyes, specifically the number of benzene rings, and their excitation wavelength. This research could inform the design of fluorophores and their applications in biochemistry and medical imaging, suggesting that modifications to the benzene core, similar to what might be seen in this compound derivatives, could tailor optical properties for specific uses (Wen, 2022).

Antimicrobial Agents and Monoterpenes

Marchese et al. (2017) review the antimicrobial properties of p-Cymene, a monoterpene found in many plant species. While not directly related to this compound, this study underscores the broader interest in and potential of organic compounds, including benzene derivatives, as sources of antimicrobial agents. Such research paths could be relevant when exploring the biological activities of similar compounds (Marchese et al., 2017).

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXUYKRGUZVACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602673
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016741-73-3
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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